molecular formula C16H11Cl2N3O2S B2871790 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 898449-46-2

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2871790
CAS No.: 898449-46-2
M. Wt: 380.24
InChI Key: KNOXDQXUSLZHME-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide ( 898449-46-2) is a high-purity synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This benzamide derivative is supplied for research applications, particularly in the development of novel antibacterial agents. The 1,3,4-oxadiazole ring is a recognized pharmacophore that serves as a bioisostere for esters and carboxamides, often contributing to improved metabolic stability and membrane permeability in drug candidates . Recent scientific investigations have highlighted the significant potential of the N-(1,3,4-oxadiazol-2-yl)benzamide chemical class as a promising scaffold for creating new antibacterial therapeutics . Some analogs within this structural family have demonstrated potent activity against challenging drug-resistant bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), with research indicating various potential mechanisms of action such as the inhibition of bacterial trans-translation and the disruption of essential proteins involved in menaquinone biosynthesis and iron regulation . Researchers can utilize this compound as a key intermediate or a building block for synthesizing novel chemical libraries, or as a pharmacological tool for probing new antibacterial targets. The molecular formula is C16H11Cl2N3O2S, and it has a molecular weight of 380.25 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)15-20-21-16(23-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXDQXUSLZHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:

Chemical Reactions Analysis

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents on Benzamide Oxadiazole Substituent Documented Use/Activity
Target Compound 2,5-dichloro 2-(methylsulfanyl)phenyl Inferred: Potential agrochemical
LMM5 4-benzyl(methyl)sulfamoyl 4-methoxyphenylmethyl Antifungal (Candida spp. studies)
LMM11 4-cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal (Aspergillus spp. studies)
Etobenzanid 2,3-dichloro 4-(ethoxymethoxy) Herbicide (plant growth regulation)
Sulfentrazone 2,4-dichloro-5-(triazolyl) Methanesulfonamide Herbicide (PROTOX inhibitor)

Key Observations :

  • Substituent Effects : The target compound’s dichloro groups differ from the sulfamoyl groups in LMM5/LMM11, suggesting divergent electronic profiles. Chloro substituents enhance hydrophobicity, while sulfamoyl groups may improve solubility or target specificity .
  • Oxadiazole Modifications : The methylsulfanyl group in the target compound contrasts with LMM5’s methoxyphenylmethyl group. Sulfur-containing substituents often increase metabolic resistance compared to oxygen-based groups .
  • Agrochemical Relevance : Etobenzanid and sulfentrazone (herbicides) share chloro-substituted benzamide backbones but employ distinct heterocyclic systems (e.g., triazoles), underscoring the versatility of benzamide derivatives in pesticide design .

Research Findings and Theoretical Insights

While experimental data for the target compound are absent in the provided evidence, theoretical and methodological insights from computational chemistry can inform predictions:

  • Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) incorporating exact exchange terms have demonstrated high accuracy in predicting thermochemical properties, such as bond dissociation energies and reaction enthalpies . For the target compound, such methods could model its electronic structure to assess stability or reactivity relative to analogs like LMM5.

  • Basis Sets for Geometry Optimization: The 6-31G* basis set, validated for second-row elements, provides reliable equilibrium geometries and vibrational frequencies .
  • Solubility and Formulation: notes that benzamide-oxadiazole hybrids like LMM5 are solubilized using DMSO and Pluronic F-126. The target compound’s dichloro groups may reduce solubility compared to sulfamoyl-containing analogs, necessitating similar formulation strategies for biological testing .

Biological Activity

2,5-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a candidate for therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N4OSC_{15}H_{12}Cl_2N_4OS. Its structure includes:

  • A dichlorobenzene moiety
  • An oxadiazole ring
  • A methylsulfanyl group attached to a phenyl ring

These features contribute to its biological activity through interactions with enzymes and receptors.

Biological Activity Overview

Research has indicated that this compound exhibits diverse biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its key biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antifungal and antibacterial properties:

  • Antifungal Activity : In vitro studies demonstrated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus. The compound exhibited fungicidal effects at specific concentrations, indicating potential for therapeutic use in fungal infections.
  • Antibacterial Activity : The compound displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a possible application in treating bacterial infections .

Anticancer Activity

Emerging research indicates that this compound may also have anticancer properties. Preliminary studies have shown its ability to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell growth .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells. This inhibition can lead to reduced growth rates or cell death .
  • Receptor Modulation : By binding to specific receptors, the compound may alter signaling pathways that are vital for cellular functions. This modulation can result in various biological effects depending on the target receptor.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
AntifungalEffective against Candida albicans and Aspergillus fumigatus with significant fungicidal activity.
AntibacterialModerate activity against Staphylococcus aureus and E. coli, indicating potential as an antibacterial agent.
AnticancerInhibitory effects on cancer cell proliferation observed in various human cell lines; further studies needed to elucidate mechanisms.

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